![molecular formula C23H18ClFN6O B2662373 Capmatinib HCl CAS No. 1029714-89-3](/img/structure/B2662373.png)
Capmatinib HCl
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Overview
Description
Capmatinib, also known as INCB28060 and INC280, is an orally bioavailable inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor [HGFR]) with potential antineoplastic activity . It is used to treat non-small cell lung cancer that has spread to other parts of the body (metastatic) or cannot be removed with surgery . Capmatinib is used only if your cancer has a specific genetic marker (an abnormal “MET” gene) .
Molecular Structure Analysis
Capmatinib has a molecular formula of C23H17FN6O and a molar mass of 412.428 g·mol −1 . It is a small molecule kinase inhibitor targeted to c-Met .Chemical Reactions Analysis
Capmatinib is a kinase inhibitor that targets the c-Met receptor tyrosine kinase . It can block the c-Met phosphorylation and activation of downstream targets, including HGF .Physical And Chemical Properties Analysis
Capmatinib hydrochloride has a molecular weight of 503.36 and a monoisotopic mass of 502.1087075 . It has a chemical formula of C23H21Cl2FN6O2 .Scientific Research Applications
1. Efficacy in Hepatocellular Carcinoma
A phase II study by Qin et al. (2019) evaluated capmatinib in patients with MET-dysregulated advanced hepatocellular carcinoma (HCC). The study found capmatinib to be tolerable with a manageable safety profile, showing antitumor activity in a subset of patients with MET-high HCC (Qin et al., 2019).
2. Activity Against Various Cancer Types
Research by Baltschukat et al. (2019) demonstrated that capmatinib is highly selective for MET and active against cancer models characterized by MET amplification, MET overexpression, and MET exon 14 skipping mutations. The study supported the implementation of patient selection strategies based on these biomarkers for capmatinib’s clinical development (Baltschukat et al., 2019).
3. Pharmacokinetics in Various Conditions
Zayed et al. (2022) described HPLC methods for capmatinib quantification in plasma and in vitro, applicable for supporting pharmacokinetic studies. This method is especially relevant in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022). Additionally, Glaenzel et al. (2020) investigated the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers, providing insights into its systemic availability and metabolic pathways (Glaenzel et al., 2020).
4. Clinical Impact in NSCLC
A study by Choi et al. (2021) on non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutation or gene amplification showed that capmatinib treatment resulted in improved survival rates. The study highlights capmatinib as a compelling treatment option for NSCLC with MET dysregulation (Choi et al., 2021).
5. Utility in Pharmacokinetic Interactions
Grande et al. (2020) conducted a study to understand the effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin. This research is crucial in understanding drug-drug interactions involving capmatinib (Grande et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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